Morpholine, 4-[2-(4-tert-butylbenzenesulfonyl)cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TERT-BUTYL)PHENYL (2-MORPHOLINOCYCLOHEXYL) SULFONE is an organic compound that features a sulfone group attached to a morpholinocyclohexyl moiety and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)PHENYL (2-MORPHOLINOCYCLOHEXYL) SULFONE typically involves the reaction of 4-tert-butylphenol with morpholinocyclohexyl sulfone under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)PHENYL (2-MORPHOLINOCYCLOHEXYL) SULFONE can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and morpholinocyclohexyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-(TERT-BUTYL)PHENYL (2-MORPHOLINOCYCLOHEXYL) SULFONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)PHENYL (2-MORPHOLINOCYCLOHEXYL) SULFONE involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various biochemical pathways, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the morpholinocyclohexyl sulfone moiety.
Morpholinocyclohexyl Sulfone: Contains the morpholinocyclohexyl sulfone group but lacks the tert-butylphenyl group.
Uniqueness
4-(TERT-BUTYL)PHENYL (2-MORPHOLINOCYCLOHEXYL) SULFONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C20H31NO3S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-[2-(4-tert-butylphenyl)sulfonylcyclohexyl]morpholine |
InChI |
InChI=1S/C20H31NO3S/c1-20(2,3)16-8-10-17(11-9-16)25(22,23)19-7-5-4-6-18(19)21-12-14-24-15-13-21/h8-11,18-19H,4-7,12-15H2,1-3H3 |
InChI Key |
QTSYWIXTRFZKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2CCCCC2N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.